molecular formula C18H19N3O2 B5564682 N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-furamide

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-furamide

Cat. No. B5564682
M. Wt: 309.4 g/mol
InChI Key: LNKCWNNBTAUSBN-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-furamide, also known as CCG-63802, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first identified as a potent inhibitor of the protein kinase CK1α, which plays a crucial role in regulating various cellular processes such as cell division, DNA damage response, and circadian rhythms.

Scientific Research Applications

Synthesis and Chemical Transformations

  • N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-furamide has been involved in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of tetrahydrobenzofurans through Weitz−Scheffer oxidation, resulting in novel tetrahydrobenzofuran derivatives with potential chemical significance (Lévai et al., 2002).

Pharmaceutical Research

  • Benzimidazole derivatives, a class to which this compound belongs, have been explored for their pharmacological potential. For instance, they have been incorporated into CC chemokine receptor 2 (CCR2) antagonists, highlighting their utility in drug discovery (Cherney et al., 2012). Additionally, similar compounds have shown remarkable antiavian influenza virus activity, indicating their potential in antiviral therapies (Hebishy et al., 2020).

Material Science and Polymer Research

  • In the field of materials science, compounds related to this compound have been used in the synthesis of polymides and polyamides, demonstrating their utility in the development of novel materials with specific properties, such as enhanced solubility and thermal stability (Mikroyannidis, 1996).

Biological Studies

  • The biological activities of benzimidazole derivatives, including antimicrobial and antioxidant properties, have been extensively studied. For example, certain benzimidazole-based compounds have shown promising antimicrobial activity against various microorganisms, as well as significant antioxidant activity, suggesting their potential in biomedical applications (Sindhe et al., 2016).

properties

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(17-7-4-10-23-17)20-13-8-9-16-15(11-13)19-12-21(16)14-5-2-1-3-6-14/h4,7-12,14H,1-3,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKCWNNBTAUSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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